molecular formula C12H10N2O4S B2619210 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 923150-13-4

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B2619210
CAS RN: 923150-13-4
M. Wt: 278.28
InChI Key: FQGWSUSJPKNODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid (MTCA) is a thiazole derivative that has gained considerable attention in recent years due to its potential applications in the field of medicinal chemistry. MTCA is a heterocyclic compound that contains a thiazole ring, a carboxylic acid group, and a methoxybenzoyl group. It has been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid is not fully understood. However, it has been suggested that 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid may exert its biological activity by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid has also been shown to reduce oxidative stress and protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, one limitation of 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid. One potential area of research is the development of 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential use of 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid as a lead compound for the development of new drugs with improved activity and selectivity is an area of interest.

Synthesis Methods

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid can be synthesized by the reaction of 2-aminothiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with chloroacetic acid to form the carboxylic acid group.

Scientific Research Applications

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-9-5-3-2-4-7(9)10(15)14-12-13-8(6-19-12)11(16)17/h2-6H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGWSUSJPKNODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.